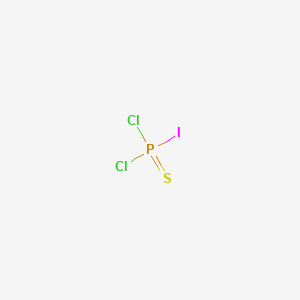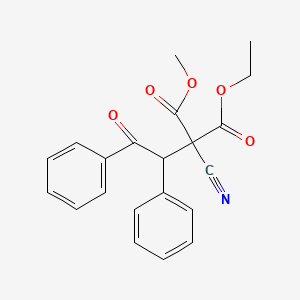
2,3-Dihydroxypropyl carbamodithioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dihydroxypropyl carbamodithioate is an organic compound that belongs to the class of dithiocarbamates. Dithiocarbamates are known for their ability to form stable complexes with transition metals, making them valuable in various applications, including agriculture, medicine, and industry . The compound’s structure features a carbamodithioate group attached to a 2,3-dihydroxypropyl moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydroxypropyl carbamodithioate typically involves the reaction of 2,3-dihydroxypropylamine with carbon disulfide in the presence of a base. The reaction proceeds as follows:
Reactants: 2,3-dihydroxypropylamine and carbon disulfide.
Conditions: The reaction is carried out in an aqueous or alcoholic medium with a base such as sodium hydroxide or potassium hydroxide.
Procedure: The base deprotonates the amine, allowing it to react with carbon disulfide to form the carbamodithioate group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Large-scale Reactors: Use of large reactors to handle bulk quantities of reactants.
Controlled Conditions: Maintaining optimal temperature and pH to ensure high yield and purity.
Purification: The product is purified using techniques such as crystallization or distillation to remove impurities
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dihydroxypropyl carbamodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: Reduction reactions can convert the carbamodithioate group to thiols.
Substitution: Nucleophilic substitution reactions can replace the carbamodithioate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
Oxidation: Disulfides and sulfoxides.
Reduction: Thiols and alcohols.
Substitution: Various substituted carbamodithioates depending on the nucleophile used .
Aplicaciones Científicas De Investigación
2,3-Dihydroxypropyl carbamodithioate has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form stable metal complexes.
Medicine: Explored for its use in medical imaging and as an anti-inflammatory agent.
Mecanismo De Acción
The mechanism of action of 2,3-Dihydroxypropyl carbamodithioate involves its ability to chelate metal ions, forming stable complexes. This chelation can inhibit the activity of metal-dependent enzymes, thereby exerting its biological effects. The compound can also interact with cellular thiols, affecting redox balance and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxypropyl carbamodithioate: Similar structure but lacks the second hydroxyl group.
2,3-Dihydroxypropyl laurate: Similar backbone but with a laurate ester group instead of the carbamodithioate group .
Uniqueness
2,3-Dihydroxypropyl carbamodithioate is unique due to its dual hydroxyl groups, which enhance its solubility and reactivity. This makes it more versatile in forming complexes and undergoing various chemical reactions compared to its analogs.
Propiedades
Número CAS |
63962-87-8 |
|---|---|
Fórmula molecular |
C4H9NO2S2 |
Peso molecular |
167.3 g/mol |
Nombre IUPAC |
2,3-dihydroxypropyl carbamodithioate |
InChI |
InChI=1S/C4H9NO2S2/c5-4(8)9-2-3(7)1-6/h3,6-7H,1-2H2,(H2,5,8) |
Clave InChI |
KLXZYTLHOXLFOI-UHFFFAOYSA-N |
SMILES canónico |
C(C(CSC(=S)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Trimethyl{[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]methyl}silane](/img/structure/B14509987.png)
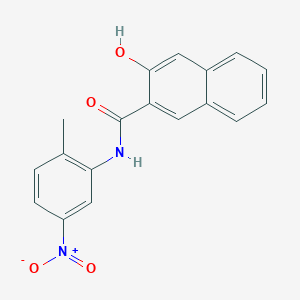

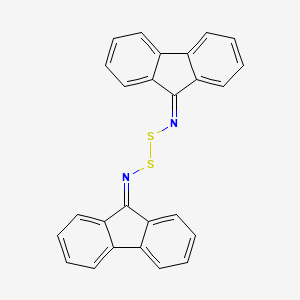
![4,11-Dimethyl-3,6,10,12,13-pentathiadispiro[4.1.47.25]tridecane](/img/structure/B14510005.png)
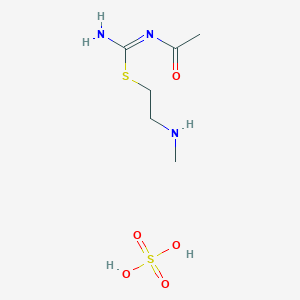
![3,6-Bis[5-chloro-1-(trifluoromethyl)piperidin-2-yl]piperazine-2,5-dione](/img/structure/B14510011.png)

![1-Methyl-4-oxo-1,4-dihydropyrido[3,2-a]indolizine-3-carboxylic acid](/img/structure/B14510031.png)
![1-[(Triphenylstannyl)methyl]cyclohexan-1-ol](/img/structure/B14510049.png)
![1-Bromo-3-[(prop-2-yn-1-yl)oxy]prop-1-yne](/img/structure/B14510057.png)
